molecular formula C11H19NO3 B8189100 5-exo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester

5-exo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester

Cat. No.: B8189100
M. Wt: 213.27 g/mol
InChI Key: YLHSUKDRBRKUDQ-SMOXQLQSSA-N
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Description

5-exo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of linear precursors or the modification of existing bicyclic structures. One common method involves the cyclization of a linear precursor containing the necessary functional groups, followed by esterification to introduce the tert-butyl ester group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions to ensure high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Additionally, it serves as a key intermediate in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The molecular targets and pathways involved can vary, but they often include interactions with specific binding sites on proteins or nucleic acids.

Comparison with Similar Compounds

  • Bicyclo[4.1.0]heptane derivatives: These compounds share a similar bicyclic structure but may differ in the presence of functional groups or substituents.

  • Hydroxylated aza-bicyclic compounds: These compounds also contain nitrogen atoms within the ring system and hydroxyl groups, but their structures may vary.

Uniqueness: 5-exo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and bicyclic structure, which allows for diverse chemical reactivity and applications in various fields.

Properties

IUPAC Name

tert-butyl (1R,5R)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(13)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8?,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHSUKDRBRKUDQ-SMOXQLQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC2[C@H](C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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